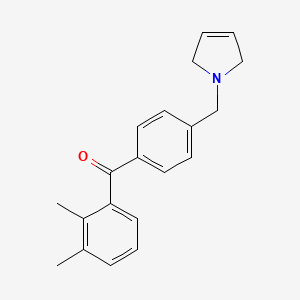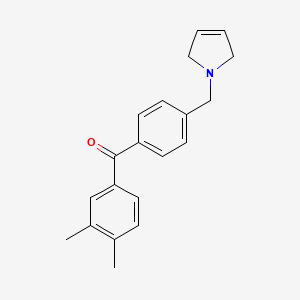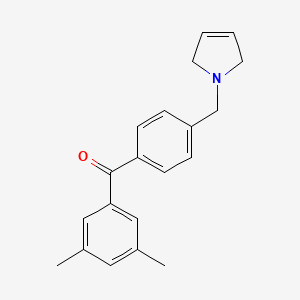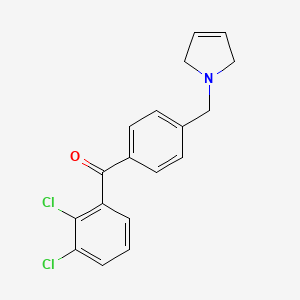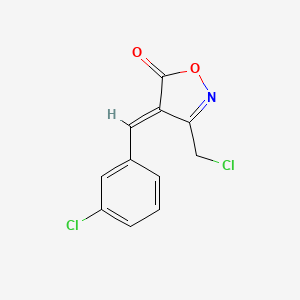
5-(chloromethyl)-1-ethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(chloromethyl)-1-ethyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a one-pot condensation reaction involving ethyl acetoacetate and phenyl hydrazine . Similarly, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods demonstrate the versatility of pyrazole synthesis, which can be adapted to introduce various substituents, such as the chloromethyl group, at different positions on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and HRMS, as well as X-ray crystal diffraction. For example, the crystal structure of ethyl 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was determined and found to be stabilized by intermolecular N-H...N and C-H...Cl interactions . These structural analyses provide insights into the three-dimensional arrangement of atoms within the molecule and the types of intermolecular interactions that may influence its properties and reactivity.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by substituents on the pyrazole ring, as seen in the study of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, where the absorption and emission properties were found to be less correlated with substituent groups . Additionally, the presence of chloromethyl groups can potentially make the compound a suitable electrophile for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and substituents. For instance, the introduction of a trimethylsilyl group in ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was shown to influence its bioactivity, as determined by DFT calculations and X-ray diffraction analysis . The presence of a chloromethyl group in "5-(chloromethyl)-1-ethyl-1H-pyrazole" would likely affect its physical properties, such as solubility in organic solvents, and its chemical reactivity, particularly in nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Microwave-Assisted Synthesis : Novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole ethyl esters, closely related to 5-(chloromethyl)-1-ethyl-1H-pyrazole, were synthesized using microwave-induced techniques, highlighting an environmentally friendly approach (Martins et al., 2006).
- Molecular Structure Analysis : The crystal and molecular structure of related compounds like 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was studied, indicating significant intermolecular interactions that stabilize the crystal structure (Fathima et al., 2014).
- Spectral and Theoretical Investigations : Research on similar pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, focused on combining experimental and theoretical studies to understand their properties (Viveka et al., 2016).
Applications in Medicine and Pharmacology
- Anticancer Properties : A study synthesized quadracyclic regioisomers from compounds similar to 5-(chloromethyl)-1-ethyl-1H-pyrazole, showing promising anti-proliferative activities against cancer, comparable to paclitaxel (Jose, 2017).
- Antimicrobial Activity : Novel pyrazole derivatives, including ones structurally related to 5-(chloromethyl)-1-ethyl-1H-pyrazole, were tested for antimicrobial activity, with some showing significant effects against bacteria and fungi (Radwan et al., 2014).
- Synthesis of Hybrid Molecules : In research on benzimidazole-pyrazoline hybrid molecules, derivatives of 5-(chloromethyl)-1-ethyl-1H-pyrazole were utilized, showcasing their role in developing compounds with potential anti-diabetic properties (Ibraheem et al., 2020).
Industrial and Material Science Applications
- Corrosion Inhibition : Derivatives of 5-(chloromethyl)-1-ethyl-1H-pyrazole demonstrated effectiveness as corrosion inhibitors for steel in acidic environments, indicating their potential in industrial applications (Ouali et al., 2013).
- Synthesis of Palladium Complexes : Substituted pyrazole palladium complexes, including those related to 5-(chloromethyl)-1-ethyl-1H-pyrazole, were synthesized and used as catalysts in ethylene polymerization, producing high-density polyethylene (Li et al., 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(chloromethyl)-1-ethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-9-6(5-7)3-4-8-9/h3-4H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLXOKBFCXKMET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-ethyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

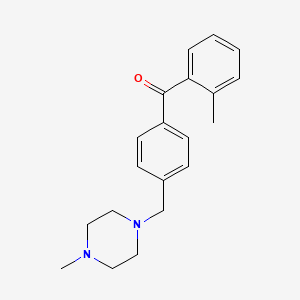
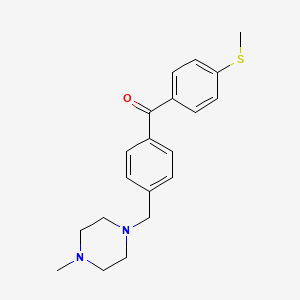
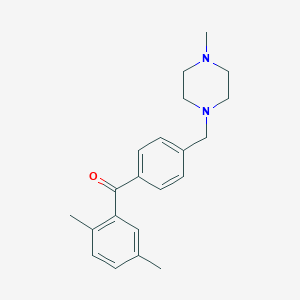
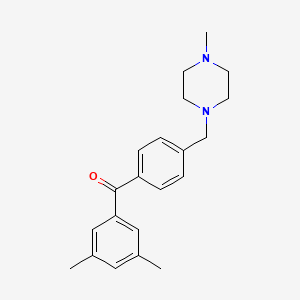
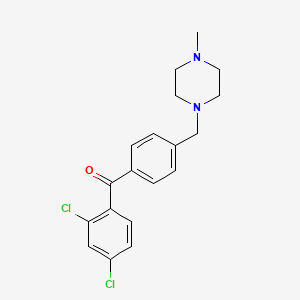
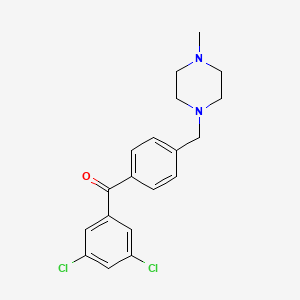
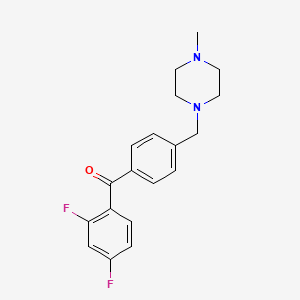
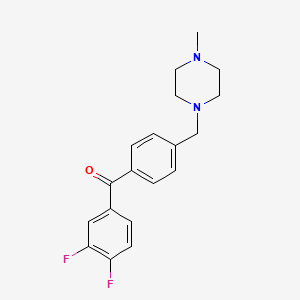
![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
